molecular formula C8H17Cl2N3O B1396950 (2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride CAS No. 1189674-43-8

(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

Cat. No. B1396950
M. Wt: 242.14 g/mol
InChI Key: HRVCVPBEEIGNAS-UHFFFAOYSA-N
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Description

2-Methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride (MEMD) is a versatile and powerful chemical compound with a wide range of applications in scientific research. It is a white, crystalline solid that has been used in a number of biochemical, physiological, and pharmacological studies. MEMD is a derivative of imidazole, a five-membered heterocyclic ring composed of three nitrogen atoms and two carbon atoms. It has been used in a variety of laboratory experiments, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand in protein-protein interactions.

Scientific Research Applications

1. Analytical Toxicology and Metabolism Studies

Research on the metabolism and toxicokinetics of novel NBOMe derivatives, including those with a similar structure to (2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride, has been conducted. These studies focus on understanding drug interactions, polymorphisms, and elimination routes. They also evaluate the detection of such compounds in urine using mass spectrometry techniques (Richter et al., 2019).

2. Synthesis and Characterization for Biological Activity

Research involving the synthesis and characterization of compounds structurally related to (2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride has been explored. These studies assess the biological activity of such compounds, including their interaction with various bacterial strains (Uma et al., 2017).

3. Crystal and Molecular Structure Analysis

The crystal and molecular structures of compounds with a similar framework to the target chemical have been studied, providing insight into their structural properties. This research can be crucial in understanding the interaction mechanisms of these compounds at the molecular level (Richter et al., 2023).

4. Development of Gas Chromatographic Methods

Studies have been conducted on the development of gas chromatographic methods for the analysis of imidazolinone herbicides, which share structural similarities with the target compound. These methods are essential for trace level analysis in various matrices, such as water and soil (Anisuzzaman et al., 2000).

properties

IUPAC Name

2-methoxy-N-[(1-methylimidazol-2-yl)methyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.2ClH/c1-11-5-3-10-8(11)7-9-4-6-12-2;;/h3,5,9H,4,6-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVCVPBEEIGNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNCCOC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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